molecular formula C18H22N4 B5366603 5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5366603
M. Wt: 294.4 g/mol
InChI Key: SJGWAFRFKVHWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its ability to modulate dopamine signaling in the brain. This compound has been found to act as a partial agonist of the dopamine D2 receptor, which is involved in the regulation of motor function and reward processing in the brain.
Biochemical and Physiological Effects:
Research has shown that this compound exhibits a range of biochemical and physiological effects. This compound has been found to increase dopamine release in the brain, which can lead to improved motor function and reduced symptoms of Parkinson's disease. Additionally, this compound has been found to exhibit neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate dopamine signaling in the brain. This makes it a valuable tool for studying the role of dopamine in neurological disorders such as Parkinson's disease. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to investigate the potential of this compound as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, more studies are needed to investigate the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

The synthesis method for 5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-amino-6-chloro-pyrimidine with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit a range of scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. Research has shown that this compound has the potential to act as a modulator of dopamine signaling in the brain, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

5-(6-piperidin-1-ylpyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-2-9-22(10-3-1)18-11-17(20-13-21-18)16-6-4-5-14-12-19-8-7-15(14)16/h4-6,11,13,19H,1-3,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGWAFRFKVHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC4=C3CCNC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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